![molecular formula C11H10N2O3 B11046026 4-Cyano-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid](/img/structure/B11046026.png)
4-Cyano-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
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Overview
Description
4-Cyano-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid: is a chemical compound with the following structural formula:
C10H11NO3
This compound belongs to the class of pyridine derivatives and exhibits interesting biological properties. Let’s explore its synthesis, reactions, and applications.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route is the reaction of an ester containing a tetramethylene ring with sulfuric acid. This process leads to hydrolysis of the ester and cyano groups, followed by decarboxylation at the 3-position. .
Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above provide a foundation for the preparation of this compound.
Chemical Reactions Analysis
Reactivity::
Oxidation: It can undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: Substitution reactions occur at various positions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, reduction with hydrazine hydrate or oxidation with potassium permanganate.
Major Products: The products formed depend on the reaction type and conditions.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to 4-cyano-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid. For instance:
- A series of quinoline derivatives were synthesized and screened for their antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds exhibited significant inhibition with minimum inhibitory concentration (MIC) values as low as 6.25μg/ml, indicating potential for development as antituberculosis agents .
- The presence of electron-withdrawing groups on the quinoline scaffold was found to enhance antibacterial activity. Specifically, compounds with strong electron-withdrawing groups exhibited increased efficacy against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of 4-cyano-2-oxo-1,2,5,6,7,8-hexahydroquinoline derivatives has also been explored:
- Studies demonstrated that these compounds possess selective targeting capabilities towards cancerous cells. For example, certain derivatives showed IC50 values ranging from 1.9 to 7.52μg/mL against human cancer cell lines such as HCT-116 and MCF-7 .
- The structural modifications in these compounds were correlated with their biological activities. The introduction of specific side chains was crucial for enhancing their anticancer properties .
Synthetic Chemistry
Synthesis of Novel Compounds
The compound serves as a versatile building block in the synthesis of various heterocyclic compounds:
- Researchers have utilized it in the preparation of novel derivatives through chemoselective reactions. These reactions often involve modifications that enhance the pharmacological profiles of the resulting compounds .
Summary Table of Applications
Application Area | Details |
---|---|
Antimicrobial Activity | Effective against Mycobacterium smegmatis and Pseudomonas aeruginosa; MIC values as low as 6.25μg/ml |
Anticancer Activity | Selective targeting of cancer cells; IC50 values between 1.9 and 7.52μg/mL against HCT-116 and MCF-7 cell lines |
Synthetic Chemistry | Used as a precursor for synthesizing novel heterocyclic compounds with enhanced biological activities |
Case Studies
- Antimicrobial Study : A study synthesized various quinoline derivatives and tested their efficacy against multiple bacterial strains. The results indicated that specific structural modifications significantly improved antibacterial activity .
- Anticancer Research : Another investigation focused on the synthesis of derivatives based on 4-cyano-2-oxo-1,2,5,6,7,8-hexahydroquinoline. The study evaluated their antiproliferative effects on cancer cell lines and established a structure–activity relationship that guided further development .
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While this compound has unique properties, it shares similarities with other pyridine derivatives. Further research can explore its distinct features in comparison to related compounds.
Biological Activity
4-Cyano-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of quinolines, which are known for various pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a cyano group and a carboxylic acid functional group, which are pivotal for its biological interactions.
Antimicrobial Properties
Research has indicated that derivatives of hexahydroquinoline compounds exhibit significant antimicrobial activity. A study highlighted the effectiveness of certain quinoline derivatives against various bacterial strains, suggesting that 4-cyano derivatives may also possess similar properties due to structural similarities. The mechanism is believed to involve disruption of bacterial cell walls and interference with metabolic pathways .
Anticancer Activity
Several studies have explored the anticancer potential of quinoline derivatives. For instance, compounds similar to 4-cyano-2-oxo-1,2,5,6,7,8-hexahydroquinoline have shown promising results in inhibiting cancer cell proliferation through apoptosis induction. The proposed mechanism includes the inhibition of specific kinases involved in cell cycle regulation .
Table 1: Summary of Anticancer Studies on Quinoline Derivatives
Study Reference | Cancer Type | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Breast | 15 | Apoptosis Induction | |
Lung | 20 | Kinase Inhibition | |
Colon | 18 | Cell Cycle Arrest |
Anti-inflammatory Activity
The anti-inflammatory properties of quinoline derivatives have also been documented. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests that 4-cyano-2-oxo-1,2,5,6,7,8-hexahydroquinoline may reduce inflammation through similar pathways .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various substituted quinolines against clinical isolates of bacteria. The results demonstrated that compounds with a cyano group significantly inhibited bacterial growth compared to controls. The study concluded that these compounds could be developed further as potential antibiotics .
Case Study 2: Anticancer Mechanism Exploration
Another investigation focused on the anticancer effects of hexahydroquinoline derivatives in vitro. The study utilized breast cancer cell lines and reported a dose-dependent decrease in cell viability upon treatment with the compound. Flow cytometry analysis revealed an increase in apoptotic cells after treatment with concentrations above 10 µM .
Properties
Molecular Formula |
C11H10N2O3 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
4-cyano-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c12-5-7-6-3-1-2-4-8(6)13-10(14)9(7)11(15)16/h1-4H2,(H,13,14)(H,15,16) |
InChI Key |
WIVRGMMAFTXWTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=O)N2)C(=O)O)C#N |
Origin of Product |
United States |
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